molecular formula C17H18N4O2S2 B2428873 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034342-69-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2428873
CAS No.: 2034342-69-1
M. Wt: 374.48
InChI Key: ZEJJIYWAAUAXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, medicinal chemistry, and materials science. The unique structure of this compound, which includes a furan ring, a thiomorpholine moiety, and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and physical properties.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

The compound’s mode of action is likely related to its electron donor-acceptor (D-A) system, which is based on the BTZ motif . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .

Biochemical Pathways

Compounds with similar structures have been used as potential visible-light organophotocatalysts , suggesting that they may influence pathways related to light absorption and energy transfer.

Pharmacokinetics

Similar compounds have been noted for their high biocompatibility, fast excretion, and high clinical translation ability, suggesting good bioavailability .

Result of Action

Similar compounds have been used in photovoltaics and as fluorescent sensors , suggesting that they may influence light absorption and energy transfer at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, light conditions may affect its function as a potential visible-light organophotocatalyst . Furthermore, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and sulfur-containing reagents.

    Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a furan-containing boronic acid or stannane.

    Attachment of the thiomorpholine moiety: This step involves the nucleophilic substitution of a suitable leaving group with thiomorpholine.

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and thiomorpholine moiety can be oxidized under appropriate conditions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, particularly at the benzo[c][1,2,5]thiadiazole core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring and thiomorpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the benzo[c][1,2,5]thiadiazole core can lead to the formation of dihydrobenzo[c][1,2,5]thiadiazole derivatives.

Comparison with Similar Compounds

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinctive chemical and physical properties, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c22-17(12-1-2-14-15(9-12)20-25-19-14)18-10-16(13-3-6-23-11-13)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJJIYWAAUAXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.